ORY-1001(trans)
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Overview
Description
ORY-1001(trans), also known as Iadademstat, is a selective irreversible lysine (K)-specific demethylase 1A (KDM1A/LSD1) inhibitor . It’s primarily used for research and not for patient treatment .
Molecular Structure Analysis
The molecular structure of ORY-1001 is C15H24Cl2N2 . It’s an enantiomerically pure KDM1A inhibitor with high selectivity against related FAD dependent aminoxidases .Chemical Reactions Analysis
ORY-1001 is a KDM1A inhibitor that inactivates KDM1A by irreversible binding to the flavin adenine nucleotide (FAD) cofactor . It has very high selectivity for KDM1A over the MAO enzymes .Physical and Chemical Properties Analysis
ORY-1001 is a solid substance . Its molecular weight is 303.27 and its chemical formula is C15H24Cl2N2 . It’s insoluble in EtOH but soluble in H2O and DMSO with gentle warming .Scientific Research Applications
Treatment of Acute Leukemia : ORY-1001 is a potent and selective KDM1A inhibitor. It has shown effectiveness in inducing blast differentiation and reducing leukemic stem cell capacity in acute myeloid leukemia (AML). This compound exhibits synergy with standard-of-care drugs and epigenetic inhibitors, and it extends survival in mouse models of T cell acute leukemia (Maes et al., 2018).
Safety and Pharmacodynamics in Leukemia Treatment : In a multicenter phase I study, ORY-1001 demonstrated safety and tolerability in patients with relapsed or refractory acute leukemia. It showed potential in promoting blast cell differentiation in some AML patients (Somervaille et al., 2016).
Efficacy in Lung Cancer Treatment : ORY-1001 has been observed to suppress cell growth and induce apoptosis in lung cancer. It regulates the Warburg effect by controlling Hexokinases 2 (HK2) expression, thus inhibiting lung cancer cell growth (Lu et al., 2018).
Application in Triple Negative Breast Cancer : ORY-1001 has been found to inhibit proliferation and promote apoptosis of triple-negative breast cancer cells. This effect is partly achieved by suppressing androgen receptor expression, providing a basis for its clinical use in treating this cancer subtype (Wang et al., 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10,16H2;2*1H/t12?,13?,14-,15+;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCINOBZMLCREGM-RNNUGBGQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431303-72-8 |
Source
|
Record name | Iadademstat dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431303728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IADADEMSTAT DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G02YXY861Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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